molecular formula C24H21ClO6 B11091229 Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Cat. No.: B11091229
M. Wt: 440.9 g/mol
InChI Key: QESVKQGDMQXZHL-UHFFFAOYSA-N
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Description

Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is a complex organic compound characterized by its unique structure, which includes a naphthoquinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-1,4-naphthoquinone and diethyl malonate.

    Condensation Reaction: The initial step involves the condensation of 3-chloro-1,4-naphthoquinone with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Benzylation: The intermediate is then subjected to benzylation using benzyl bromide in the presence of a base like potassium carbonate. This step introduces the benzyl group into the molecule.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The chloro group in the naphthoquinone ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of substituted naphthoquinone compounds.

Scientific Research Applications

Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antibacterial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful as an anticancer or antibacterial agent. The specific molecular pathways involved depend on the biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler analog with similar redox properties.

    2,3-Dichloro-1,4-naphthoquinone: Another chlorinated naphthoquinone with different substitution patterns.

    Diethyl malonate derivatives: Compounds with similar ester functionalities but different aromatic systems.

Uniqueness

Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is unique due to its specific combination of a naphthoquinone moiety with a benzyl group and diethyl malonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H21ClO6

Molecular Weight

440.9 g/mol

IUPAC Name

diethyl 2-benzyl-2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate

InChI

InChI=1S/C24H21ClO6/c1-3-30-22(28)24(23(29)31-4-2,14-15-10-6-5-7-11-15)18-19(25)21(27)17-13-9-8-12-16(17)20(18)26/h5-13H,3-4,14H2,1-2H3

InChI Key

QESVKQGDMQXZHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)OCC

Origin of Product

United States

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